N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a complex organic compound with a molecular formula of C22H35N3O5S and a molecular weight of 453.595 g/mol . This compound is notable for its unique structure, which combines a cyclohexylamine moiety with a hydroxybutanoic acid derivative, further functionalized with a nitrophenyl sulfanylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. This can be achieved through the hydrogenation of aniline in the presence of a suitable catalyst. The hydroxybutanoic acid derivative can be synthesized via aldol condensation followed by reduction. The final step involves the coupling of the nitrophenyl sulfanylamino group to the hydroxybutanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy and amino groups can form hydrogen bonds with biological molecules, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine, N-cyclohexyl-: A simpler analog without the hydroxybutanoic acid and nitrophenyl sulfanylamino groups.
Butanoic acid, 3-hydroxy-: Lacks the cyclohexylamine and nitrophenyl sulfanylamino groups.
Uniqueness
N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVBJZTVYWZAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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